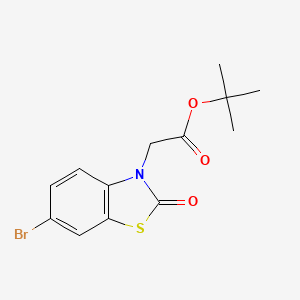

Tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate

描述

Tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate is a brominated benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with a bromine atom at position 6, a ketone group at position 2, and a tert-butyl ester moiety at the acetoxy side chain. The bromine substituent introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions, while the tert-butyl ester enhances lipophilicity and stability compared to free carboxylic acids. Structural analogs of this compound, such as 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid (reported in ), highlight the versatility of the benzothiazole scaffold for functionalization . Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving such structures, though specific crystal data for the bromo-tert-butyl variant remain unreported in the provided evidence.

属性

IUPAC Name |

tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S/c1-13(2,3)18-11(16)7-15-9-5-4-8(14)6-10(9)19-12(15)17/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQDVEPZODSMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Br)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Bromination: The benzothiazole core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Esterification: The brominated benzothiazole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

化学反应分析

Types of Reactions

Tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the benzothiazole ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The benzothiazole ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and moderate temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzothiazole derivatives depending on the nucleophile used.

Reduction Reactions: The major product is the corresponding alcohol derivative.

Oxidation Reactions: Products include oxidized benzothiazole derivatives with additional functional groups.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. Tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate has been evaluated for its effectiveness against various bacterial and fungal strains. A study demonstrated that similar benzothiazole derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antifungal Properties

In vitro tests have shown that compounds related to this compound exhibit antifungal activity against Fusarium oxysporum, a common plant pathogen. The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole ring enhance antifungal efficacy .

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for use in agricultural fungicides. Its ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by various fungi. Comparative studies have shown that certain benzothiazole derivatives outperform traditional fungicides like hymexazol, indicating the potential for developing more effective agricultural chemicals .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The synthetic pathway often includes steps such as cyclization and derivatization to enhance biological activity .

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 6.25 | Antifungal |

| Benzothiazole Derivative A | Structure | 12.5 | Antibacterial |

| Benzothiazole Derivative B | Structure | 4.1 | Antifungal |

Case Studies

Case Study 1: Antifungal Efficacy

In a study published in MDPI, researchers tested a series of benzothiazole derivatives, including this compound, against Fusarium oxysporum. The results indicated significant inhibition compared to control groups, with some compounds achieving complete inhibition at concentrations lower than commercial fungicides .

Case Study 2: Agricultural Application

A field trial conducted on crops treated with formulations containing this compound demonstrated reduced disease incidence and improved yield compared to untreated controls. This supports the compound's potential as an effective agricultural fungicide .

作用机制

The mechanism of action of tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its biological effects.

相似化合物的比较

Table 1: Comparative Analysis of Benzothiazole Derivatives

*Hypothetical compound for illustrative purposes.

Electronic and Steric Influence

- Bromine vs. In contrast, the benzoyl group in the analog () introduces both electron-withdrawing (carbonyl) and π-conjugative effects, which may alter charge distribution and reactivity .

- Ester vs. Carboxylic Acid : The tert-butyl ester in the target compound reduces polarity compared to the carboxylic acid analog, improving membrane permeability but limiting hydrogen-bonding interactions critical for crystal packing (as seen in ) .

Crystallographic and Physicochemical Behavior

The benzoyl-carboxylic acid analog () exhibits a well-defined crystal structure stabilized by O–H···O and C–H···O interactions, as resolved via X-ray diffraction. Similar methods (e.g., SHELXL, ORTEP-3) would be essential for analyzing the tert-butyl-bromo variant, though its bulkier substituent may lead to distinct packing motifs or reduced crystallinity due to steric hindrance .

生物活性

Tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate is a chemical compound with significant potential in medicinal chemistry and organic synthesis. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has garnered attention due to its unique structural features, including a bromine atom that enhances its reactivity and biological interactions.

- Molecular Formula : C13H14BrNO3S

- Molecular Weight : 344.23 g/mol

- CAS Number : 2503207-52-9

The compound's structure includes a benzothiazole core, which is pivotal for its biological activity. The presence of the bromine atom can facilitate halogen bonding, potentially increasing the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, contributing to its potential as an anticancer agent.

- Receptor Modulation : It can modulate receptor functions, which may play a role in managing inflammatory diseases.

- Nucleic Acid Interaction : The compound might interfere with nucleic acid processes, affecting cellular functions and contributing to its therapeutic effects.

Case Studies and Research Findings

Research has demonstrated the effectiveness of benzothiazole derivatives in various biological assays:

- Anticancer Activity : A study highlighted that benzothiazole derivatives exhibit significant cytotoxic effects against cancer cell lines. This compound showed promising results in inhibiting cell proliferation in vitro .

- Antimicrobial Properties : Research indicates that compounds with a benzothiazole scaffold possess antimicrobial activity against various pathogens. The bromine substitution enhances this activity by affecting the compound's interaction with microbial targets .

- Anti-inflammatory Effects : Some studies have reported that benzothiazole derivatives can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory conditions .

Comparative Biological Activity Table

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Other Benzothiazole Derivative A | Moderate | High | Low |

| Other Benzothiazole Derivative B | High | High | High |

Synthetic Pathways

The synthesis of this compound typically involves:

- Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.

- Bromination : Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS).

- Esterification : Reaction with tert-butyl bromoacetate in the presence of a base .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new pharmaceutical agents targeting cancer and microbial infections. Its utility extends to organic synthesis where it acts as an intermediate for more complex molecules.

常见问题

Q. What are the key synthetic routes for preparing tert-butyl 2-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates with aryl bromides. Key steps include:

- Substrate activation : Use tert-butyl bromoacetate as the ester precursor.

- Catalytic system : Pd(OAc)₂ with ligands like Xantphos in THF at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields high purity (76–96%).

- Optimization : Adjust stoichiometry of aryl bromide and catalyst loading (typically 5–10 mol%) to minimize side products.

Q. How can NMR spectroscopy confirm the structure of this compound?

- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H), the benzothiazole aromatic protons (6.8–8.0 ppm), and the methylene group (CH₂COO) as a singlet near 4.0 ppm.

- ¹³C NMR : Confirm the ester carbonyl (~165 ppm), benzothiazole C=O (~170 ppm), and tert-butyl carbons (~28 ppm and ~80 ppm).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between the benzothiazole ring and acetate moiety .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of related benzothiazole derivatives?

- Data collection : Use single-crystal X-ray diffraction (e.g., SHELXTL or WinGX suite) to determine unit cell parameters and space group (e.g., monoclinic P2₁/c for similar esters ).

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. For example, hydrogen bonds between the benzothiazole oxygen and adjacent molecules stabilize crystal packing .

- Validation : Compare experimental bond lengths/angles with DFT calculations to resolve ambiguities (e.g., C-Br bond length ~1.89 Å) .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Buchwald–Hartwig amination : The 6-bromo group undergoes Pd-catalyzed coupling with amines (e.g., XPhos/Pd₂(dba)₃, 100°C, toluene).

- Suzuki–Miyaura coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane).

- Kinetic analysis : Monitor reaction progress via LC-MS to identify intermediates (e.g., oxidative addition of Pd⁰ to C-Br bond) .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

- Graph-set analysis : Identify motifs like R₂²(8) rings formed by N–H···O and C–H···O interactions .

- Thermogravimetric analysis (TGA) : Correlate melting points/decomposition temperatures (e.g., 153–178°C for related compounds) with hydrogen-bond density .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess steric effects and packing efficiency .

Methodological Challenges and Solutions

Q. How can researchers address low yields in esterification steps during synthesis?

Q. What strategies validate purity and identity when analytical data conflict?

- Multi-technique approach : Combine HPLC (C18 column, acetonitrile/water) with high-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺ = 357.02 Da).

- X-ray crystallography : Resolve isomeric mixtures (e.g., Z/E configurations) unambiguously .

- Elemental analysis : Match calculated vs. observed C, H, N, S, Br percentages (±0.3% tolerance) .

Data Interpretation and Reproducibility

Q. How should researchers handle discrepancies in reported melting points for similar compounds?

- Controlled recrystallization : Use solvents like ethanol or ethyl acetate to isolate polymorphs.

- DSC analysis : Identify phase transitions (e.g., enantiotropic vs. monotropic) that affect melting behavior .

- Document conditions : Report heating rate (e.g., 10°C/min) and sample mass (2–5 mg) to ensure reproducibility .

Q. What computational methods predict the biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。